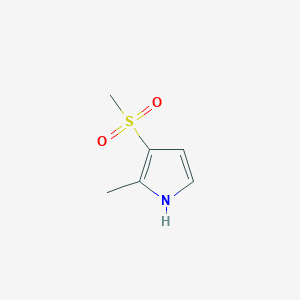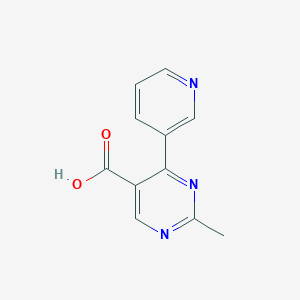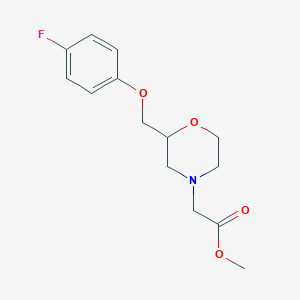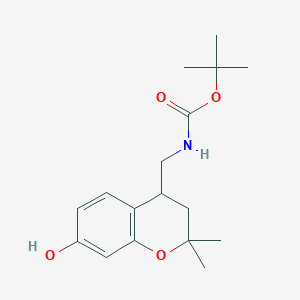
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylchroman moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate typically involves the reaction of 7-hydroxy-2,2-dimethylchroman-4-yl)methylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: It can participate in substitution reactions, where the tert-butyl group or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: Its structural features make it a candidate for the development of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl (2-aminoethyl)carbamate: This compound is similar in structure but contains an aminoethyl group instead of the chroman moiety.
tert-Butyl carbamate: A simpler carbamate compound without the chroman structure.
Uniqueness: tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is unique due to the presence of the chroman moiety, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25NO4 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(7-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-11-9-17(4,5)21-14-8-12(19)6-7-13(11)14/h6-8,11,19H,9-10H2,1-5H3,(H,18,20) |
Clave InChI |
WLCZTQSICHPHTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C=C(C=C2)O)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


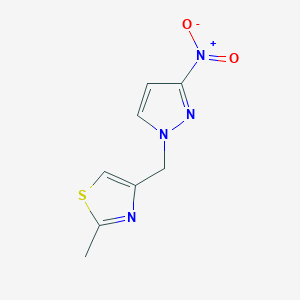

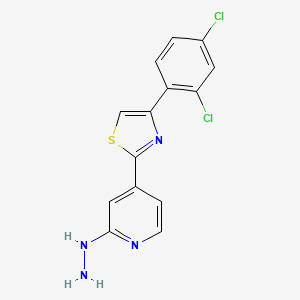
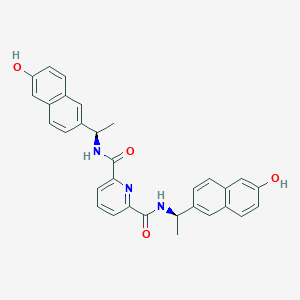

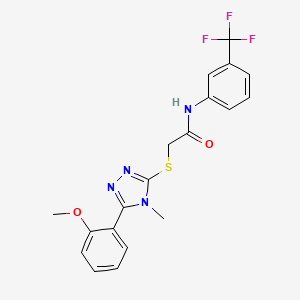
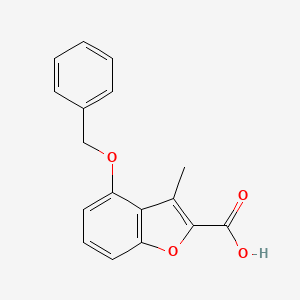
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)


